N-Oleylstearamide
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Overview
Description
N-Oleylstearamide is a heterocyclic organic compound with the molecular formula C36H71NO and a molecular weight of 533.955 g/mol . It is also known by its IUPAC name, N-[(Z)-octadec-9-enyl]octadecanamide . This compound is characterized by its long carbon chains and amide functional group, making it a significant molecule in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Oleylstearamide can be synthesized through the reaction of oleylamine with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction conditions often include temperatures ranging from 100°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-Oleylstearamide undergoes various chemical reactions, including:
Oxidation: The double bond in the oleyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms in the carbon chains can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Oleylstearamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its potential role in cell membrane stabilization and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic applications.
Industry: Utilized in the production of lubricants, coatings, and plasticizers
Mechanism of Action
The mechanism by which N-Oleylstearamide exerts its effects involves interactions with cell membranes and intracellular signaling pathways. It is believed to influence membrane fluidity and receptor function, thereby modulating various cellular processes. The compound may also activate specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Oleamide: Similar structure but lacks the oleyl group.
Stearamide: Similar structure but lacks the oleyl group.
Oleoylethanolamide: Contains an ethanolamine group instead of the stearic acid moiety.
Uniqueness
N-Oleylstearamide is unique due to its combination of long carbon chains and the presence of both oleyl and stearic acid moieties. This structure imparts specific physicochemical properties, such as enhanced hydrophobicity and stability, making it suitable for various specialized applications .
Properties
CAS No. |
41562-24-7 |
---|---|
Molecular Formula |
C36H71NO |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N-[(Z)-octadec-9-enyl]octadecanamide |
InChI |
InChI=1S/C36H71NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3,(H,37,38)/b19-17- |
InChI Key |
PECBPCUKEFYARY-ZPHPHTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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